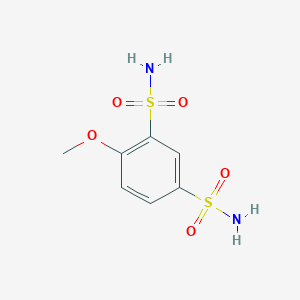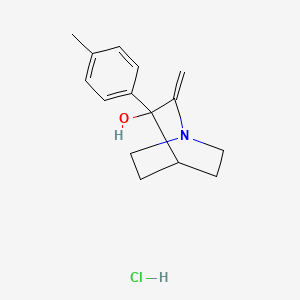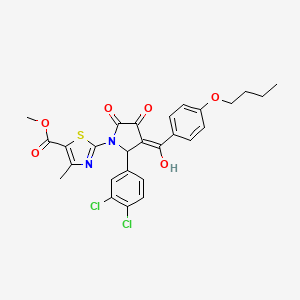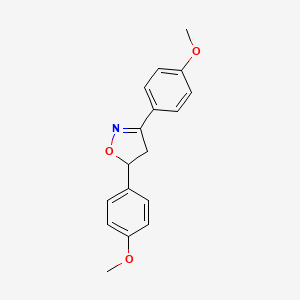
1-Methylsulfinylnonadecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylsulfinylnonadecan-2-one is an organic compound with the molecular formula C20H40O2S. It is characterized by the presence of a sulfinyl group attached to a long carbon chain, making it a unique molecule in the realm of organic chemistry.
Méthodes De Préparation
The synthesis of 1-Methylsulfinylnonadecan-2-one typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of 1-Methylthiononadecan-2-one using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfinyl group .
Industrial production methods may involve more scalable processes, such as continuous flow oxidation, which allows for the efficient and controlled synthesis of the compound on a larger scale. These methods often employ catalysts to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
1-Methylsulfinylnonadecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfides .
Applications De Recherche Scientifique
1-Methylsulfinylnonadecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s sulfinyl group is of interest in the study of biological oxidation processes. It can serve as a model compound for understanding the behavior of sulfoxides in biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. Its ability to undergo various chemical transformations makes it a candidate for drug development.
Industry: In industrial settings, the compound can be used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methylsulfinylnonadecan-2-one involves its interaction with molecular targets through its sulfinyl group. This group can participate in redox reactions, acting as an electron donor or acceptor. The compound’s reactivity is influenced by the presence of the long carbon chain, which affects its solubility and interaction with other molecules .
In biological systems, the sulfinyl group can undergo enzymatic oxidation and reduction, leading to the formation of sulfoxides and sulfones. These transformations are mediated by enzymes such as cytochrome P450 oxidases and reductases, which play a crucial role in the compound’s metabolic pathways .
Comparaison Avec Des Composés Similaires
1-Methylsulfinylnonadecan-2-one can be compared with other similar compounds, such as:
1-Methylsulfonyl-2-nonadecanone: This compound has a sulfonyl group instead of a sulfinyl group, making it more oxidized and less reactive in certain chemical reactions.
1-Methylthiononadecan-2-one: The sulfide analog of this compound, which is less oxidized and more prone to oxidation reactions.
2-Nonadecanone: A ketone with a similar carbon chain length but lacking the sulfinyl group, resulting in different chemical properties and reactivity.
Propriétés
Numéro CAS |
2813-25-4 |
|---|---|
Formule moléculaire |
C20H40O2S |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
1-methylsulfinylnonadecan-2-one |
InChI |
InChI=1S/C20H40O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)19-23(2)22/h3-19H2,1-2H3 |
Clé InChI |
GAPNHXYBXAYREF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)CS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)
![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)
![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)
![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)




![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B12007212.png)





